molecular formula C10H8F3NO B13688768 2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- CAS No. 70168-22-8

2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl-

Cat. No.: B13688768
CAS No.: 70168-22-8
M. Wt: 215.17 g/mol
InChI Key: TUUKLDIAZOOYSM-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₈F₃NO Average Mass: 215.174 g/mol Monoisotopic Mass: 215.055799 g/mol Chemical Structure: The compound features a (2Z)-configured buten-1-one backbone with a phenyl group at position 1, an amino group (-NH₂) at position 3, and a trifluoromethyl (-CF₃) group at position 2. The Z stereochemistry indicates cis geometry of substituents around the double bond .

Properties

CAS No.

70168-22-8

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-6H,14H2

InChI Key

TUUKLDIAZOOYSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis Overview and Key Intermediates

The synthetic route to 2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- typically involves:

  • Preparation of trifluoromethylated α,β-unsaturated ketone intermediates (e.g., 4-alkoxy-1,1,1-trifluoro-3-buten-2-one derivatives)
  • Amination of these intermediates to introduce the amino group at the 3-position
  • Optional further functionalization such as arylation or condensation reactions depending on target derivatives

Preparation of 4-Alkoxy-1,1,1-trifluoro-3-buten-2-one Intermediates

According to a detailed patent (CA2562216C), a key step involves the reaction of a trifluoroacetyl halide with a vinyl ether derivative to form 4-alkoxy-1,1,1-trifluoro-3-buten-2-one intermediates under basic conditions:

Reaction Scheme:

$$
\text{CF}3\text{COHal} + \text{CH}2=CHOR1 \xrightarrow{\text{Base}} \text{CF}3\text{CO}-CH=CH-OR_1 + \text{HHal}
$$

  • Hal = halogen (preferably chlorine)
  • R1 = alkyl group (commonly ethyl or propyl)

Conditions and Notes:

  • Base is essential to facilitate the substitution.
  • Reaction temperature and times vary but are generally mild.
  • The alkoxy substituent (OR1) stabilizes the intermediate and facilitates subsequent amination.
  • This method avoids the use of expensive trifluoroacetic anhydride and long reaction times seen in older methods, improving industrial applicability.

Amination to Form 4-Amino-1,1,1-trifluoro-3-buten-2-one

The amino group is introduced by treating the 4-alkoxy intermediate with ammonia:

$$
\text{CF}3\text{CO}-CH=CH-OR1 + NH3 \rightarrow \text{CF}3\text{CO}-CH=CH-NH2 + R1OH
$$

Key Parameters:

Parameter Typical Range Preferred Range
Temperature -10°C to +50°C 0°C to 30°C
Reaction Time 10 minutes to 6 hours 0.5 to 2 hours
Ammonia Amount Excess, variable Stoichiometric to excess
Solvent Use Optional Depends on scale

Notes:

  • The reaction proceeds via nucleophilic substitution of the alkoxy group by ammonia.
  • Post-reaction workup involves solvent removal, washing, and drying.
  • This two-step process (alkoxy formation followed by amination) is more efficient and industrially feasible than older multi-step processes requiring isolation of intermediates.

Incorporation of the Phenyl Group at the 1-Position

The phenyl substituent at the 1-position is generally introduced by starting with a phenyl-substituted trifluoromethylated ketone precursor or by subsequent palladium-catalyzed Heck reactions.

A study published in 2006 demonstrated the regio- and stereoselective Heck reaction of (E)-4,4,4-trifluoro-1-phenyl-2-buten-1-one with aryldiazonium salts to yield α-arylated products efficiently:

  • Catalyst: Palladium-based
  • Substrates: (E)-4,4,4-trifluoro-1-phenyl-2-buten-1-one and aryldiazonium salts
  • Outcome: High regio- and stereoselectivity, good yields of α-arylated trifluoromethylated alkenes

This method allows for the introduction of a phenyl group or other aryl groups at the 1-position with control over stereochemistry.

Summary of Preparation Methods in Tabular Form

Step Reaction Type Reactants Conditions Notes
1. Formation of 4-alkoxy intermediate Nucleophilic substitution CF3COHal + CH2=CHOR1 + Base Mild temperature, base present Avoids expensive reagents, industrially viable
2. Amination Nucleophilic substitution 4-alkoxy-1,1,1-trifluoro-3-buten-2-one + NH3 0–30°C, 0.5–2 h Efficient amination, direct conversion
3. Phenyl group introduction Heck reaction (Pd-catalyzed) (E)-4,4,4-trifluoro-1-phenyl-2-buten-1-one + aryldiazonium salts Pd catalyst, mild conditions High regio- and stereoselectivity

Additional Research Insights

  • The amination step is sensitive to reaction parameters such as temperature and ammonia concentration, which influence yield and purity.
  • The Heck reaction provides a versatile route to diversify the aryl substituent at the 1-position, enabling synthesis of various analogs.
  • Industrial processes prioritize minimizing reaction steps and avoiding expensive reagents like trifluoroacetic anhydride, favoring the halide-vinyl ether route.

Chemical Reactions Analysis

Types of Reactions

2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as N-alkylated or N-acylated compounds, as well as oxidized or reduced forms of the original molecule .

Scientific Research Applications

2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the phenyl group contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Key Features :

  • Electron-Withdrawing Effects : The -CF₃ group enhances the electrophilicity of the α,β-unsaturated ketone moiety.
  • Fluorine Substituents: Contribute to increased lipophilicity and metabolic stability compared to non-fluorinated analogs .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to three analogs based on substituent modifications (Table 1).

Table 1: Substituent and Property Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Predicted LogP* Reactivity Notes
3-Amino-4,4,4-trifluoro-1-phenyl-2-buten-1-one (Target) C₁₀H₈F₃NO -NH₂, -CF₃, Ph 215.17 2.1 Enhanced electrophilicity due to -CF₃
3-Amino-1-phenyl-2-buten-1-one C₁₀H₉NO -NH₂, Ph 159.19 1.3 Less stabilized enone; lower reactivity
4,4,4-Trifluoro-1-phenyl-2-buten-1-one C₁₀H₇F₃O -CF₃, Ph 200.16 2.0 Electron-withdrawing effects; no amino
1-Phenyl-2-buten-1-one C₁₀H₁₀O Ph 146.19 1.5 Baseline enone reactivity

*LogP values estimated via fragment-based methods, where fluorine increases hydrophobicity .

Electronic and Reactivity Differences

  • Electrophilicity: The -CF₃ group in the target compound lowers the LUMO energy of the α,β-unsaturated ketone, increasing susceptibility to nucleophilic attack (e.g., Michael additions) compared to non-fluorinated analogs .
  • Amino Group: Enables hydrogen bonding and participation in condensation reactions (e.g., forming Schiff bases), absent in analogs lacking -NH₂.
  • Steric and Stereochemical Effects : The Z-configuration and bulky -CF₃ group may restrict rotational freedom, influencing binding interactions in biological systems .

Physicochemical and Environmental Properties

  • Lipophilicity: The target compound’s LogP (2.1) is higher than non-fluorinated analogs due to -CF₃, aligning with trends in perfluorinated compounds (PFCs) .
  • Crystallinity: Computational studies suggest that -CF₃ and -NH₂ groups influence molecular packing. SHELX-based crystallography (if applied) would reveal distinct lattice interactions compared to simpler enones .

Biological Activity

2-Buten-1-one, 3-amino-4,4,4-trifluoro-1-phenyl- (CAS Number: 70168-22-8) is a fluorinated compound with potential applications in pharmaceuticals and agrochemicals. Its unique structure, characterized by the presence of trifluoromethyl and amino functional groups, suggests notable biological activity. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8F3NO
  • Molecular Weight : 215.1718 g/mol
  • Structure : The compound features a butenone backbone with an amino group and a trifluoromethyl substituent on the phenyl ring.

Antimicrobial Activity

Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. A study demonstrated that similar fluorinated compounds showed significant inhibition against various bacterial strains, suggesting that 2-buten-1-one derivatives may possess comparable effects .

Compound Bacterial Strains Tested Inhibition Zone (mm)
Trifluoromethyl compound AE. coli15
Trifluoromethyl compound BS. aureus18
2-Buten-1-one derivativeE. coli, S. aureusTBD

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the potential of 2-buten-1-one derivatives in cancer therapy. In vitro tests revealed that these compounds can induce apoptosis in cancer cell lines, indicating their potential as anticancer agents.

Case Study: In Vitro Cytotoxicity

A recent study assessed the cytotoxic effects of 2-buten-1-one derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent response with IC50 values indicating significant cytotoxicity at higher concentrations .

Cell Line IC50 (µM) Mechanism of Action
HeLa25Apoptosis induction
MCF-730Cell cycle arrest

The biological activity of 2-buten-1-one, particularly its cytotoxic effects, is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production leading to oxidative stress in cancer cells.
  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.
  • Alteration of Membrane Integrity : The incorporation of fluorinated groups can affect membrane fluidity and permeability, disrupting cellular homeostasis.

Q & A

Q. Table 1: Synthetic Parameters for Key Steps

StepReagents/ConditionsYield (%)Reference
TrifluoromethylationCF₃Cu, DMF, 80°C, 12h65–70
AminationNH₃(g), THF, 0°C, 6h50–55

Basic: How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the amino proton (δ 2.5–3.5 ppm, broad) and vinyl protons (δ 5.5–6.5 ppm). Trifluoromethyl groups appear as singlet peaks in ¹⁹F NMR (δ -60 to -70 ppm) .
    • Contradiction Resolution : Overlapping signals can be addressed via 2D NMR (COSY, HSQC) to assign coupling patterns .
  • X-ray Crystallography : Single-crystal diffraction confirms bond angles and spatial arrangement of the amino and trifluoromethyl groups, resolving stereochemical uncertainties .

Q. Table 2: Key Spectral Signatures

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 6.2 (vinyl H), δ 3.1 (NH₂)
¹⁹F NMRδ -65.2 (CF₃)
X-rayC=O bond length: 1.21 Å

Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, polarizing the carbonyl group and enhancing electrophilicity at the β-carbon. This can be quantified via Hammett substituent constants (σₚ = 0.54) .
  • Steric Effects : The bulky -CF₃ group restricts rotational freedom, as shown in DFT calculations (B3LYP/6-31G* level), leading to a planar enone system .
  • Experimental Validation : Kinetic studies (e.g., nucleophilic addition rates with Grignard reagents) compared to non-fluorinated analogs demonstrate enhanced reactivity .

Advanced: What strategies are effective for studying the amino group’s reactivity under varying conditions?

Methodological Answer:

  • pH-Dependent Studies : Conduct UV-Vis titration (200–400 nm) to monitor deprotonation of the amino group (pKa ≈ 8–9). Buffered solutions (pH 2–12) reveal protonation states affecting nucleophilicity .
  • Solvent Effects : Compare reaction rates in polar (acetonitrile) vs. nonpolar (toluene) solvents using kinetic assays. Polar solvents stabilize zwitterionic intermediates, accelerating Schiff base formation .
  • Advanced Techniques : Use in-situ IR spectroscopy to track NH₂ deformation modes (1550–1650 cm⁻¹) during reactions .

Advanced: How can computational modeling predict biological interactions of this compound?

Methodological Answer:

  • Docking Studies : Molecular docking (AutoDock Vina) against target receptors (e.g., kinases) identifies potential binding sites. The trifluoromethyl group enhances hydrophobic interactions, as seen in benzodiazepine derivatives .
  • MD Simulations : Assess stability of ligand-receptor complexes (GROMACS, AMBER) over 100-ns trajectories. The amino group’s hydrogen-bonding capacity is critical for binding affinity .
  • QSAR Models : Corrogate electronic descriptors (HOMO-LUMO gaps, dipole moments) with bioactivity data from analogous compounds to predict toxicity or efficacy .

Advanced: What methodologies assess the compound’s stability on indoor surfaces or environmental interfaces?

Methodological Answer:

  • Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption rates on silica or polymer surfaces. The compound’s low volatility (predicted via EPI Suite) increases persistence on hydrophobic surfaces .
  • Oxidative Stability : Expose to ozone (50 ppb) in chamber experiments, monitoring degradation via GC-MS. The amino group is susceptible to oxidation, forming nitro derivatives .

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